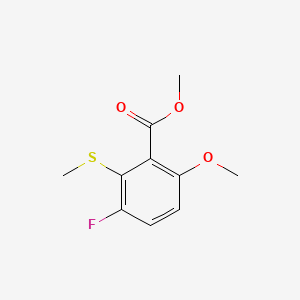
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid and contains functional groups such as a methoxy group, a fluoro group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by subsequent functional group transformations. For example, starting from 3-fluoro-6-methoxybenzoic acid, the compound can be synthesized by introducing the methylthio group through a nucleophilic substitution reaction using methylthiolate as the nucleophile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-fluoro-6-methoxy-2-(methylthio)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. The presence of the fluoro, methoxy, and methylthio groups in specific positions can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO3S |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
methyl 3-fluoro-6-methoxy-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11FO3S/c1-13-7-5-4-6(11)9(15-3)8(7)10(12)14-2/h4-5H,1-3H3 |
Clave InChI |
ZIFLVWMQULTKLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)SC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


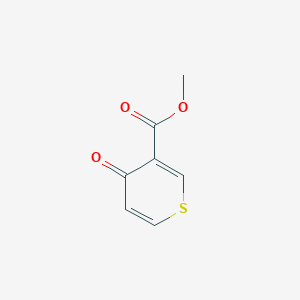


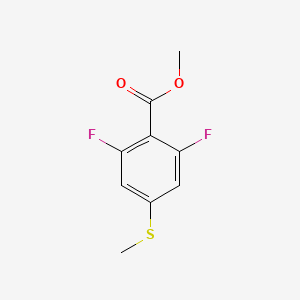

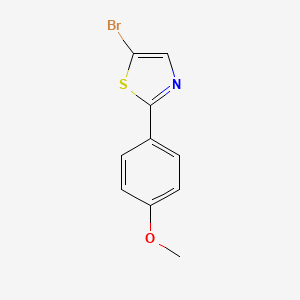

![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
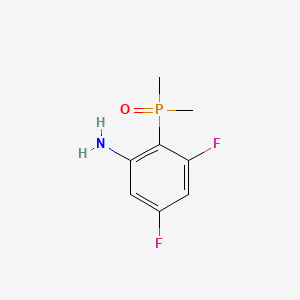
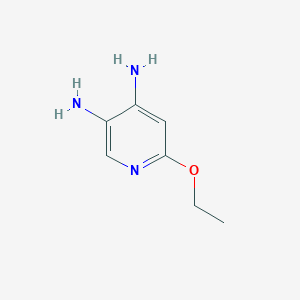
![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
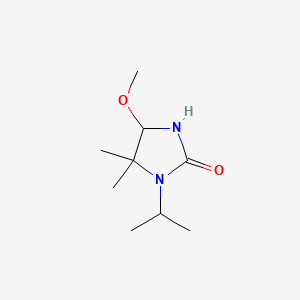
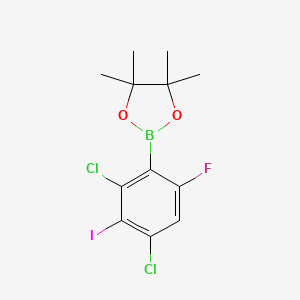
![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
